molecular formula C15H12FNO3 B11177482 4-[(4-Fluorophenyl)carbamoyl]phenyl acetate

4-[(4-Fluorophenyl)carbamoyl]phenyl acetate

Cat. No.: B11177482
M. Wt: 273.26 g/mol
InChI Key: OYCKZBMVZTYTDN-UHFFFAOYSA-N
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Description

4-[(4-Fluorophenyl)carbamoyl]phenyl acetate is an organic compound that features a fluorinated phenyl group attached to a carbamoyl group, which is further connected to a phenyl acetate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(4-Fluorophenyl)carbamoyl]phenyl acetate typically involves the reaction of 4-fluoroaniline with phenyl chloroformate in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate carbamate, which is then acetylated using acetic anhydride to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems can help in maintaining consistent reaction conditions and improving yield.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl acetate moiety, leading to the formation of phenolic derivatives.

    Reduction: Reduction of the carbamoyl group can yield amine derivatives.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.

Major Products Formed

    Oxidation: Phenolic derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structural features.

    Medicine: Explored for its potential therapeutic properties, particularly in the development of anti-inflammatory and analgesic agents.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-[(4-Fluorophenyl)carbamoyl]phenyl acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorinated phenyl group can enhance binding affinity and selectivity, while the carbamoyl and acetate groups may participate in hydrogen bonding and other interactions. These interactions can modulate the activity of the target, leading to the desired biological or chemical effect.

Comparison with Similar Compounds

Similar Compounds

  • 4-[(4-Fluorobenzyl)carbamoyl]phenyl acetate
  • 4-[(4-Fluorophenyl)methylcarbamoyl]phenyl acetate
  • 4-[(4-Fluorophenyl)carbamoyl]phenylboronic acid

Uniqueness

4-[(4-Fluorophenyl)carbamoyl]phenyl acetate is unique due to the presence of both a fluorinated phenyl group and a phenyl acetate moiety. This combination imparts distinct physicochemical properties, such as increased lipophilicity and potential for specific interactions with biological targets. These features make it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C15H12FNO3

Molecular Weight

273.26 g/mol

IUPAC Name

[4-[(4-fluorophenyl)carbamoyl]phenyl] acetate

InChI

InChI=1S/C15H12FNO3/c1-10(18)20-14-8-2-11(3-9-14)15(19)17-13-6-4-12(16)5-7-13/h2-9H,1H3,(H,17,19)

InChI Key

OYCKZBMVZTYTDN-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)F

Origin of Product

United States

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